Zinc (Z)-hexadec-9-enoate

Description

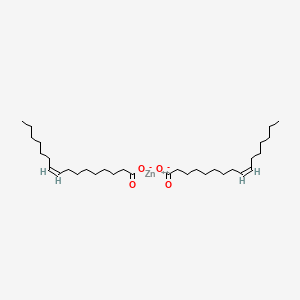

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

67627-66-1 |

|---|---|

Molecular Formula |

C32H58O4Zn |

Molecular Weight |

572.2 g/mol |

IUPAC Name |

zinc;(Z)-hexadec-9-enoate |

InChI |

InChI=1S/2C16H30O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |

InChI Key |

TWTVHORHASCLNS-ATMONBRVSA-L |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Zn+2] |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Zinc Z Hexadec 9 Enoate

Molecular and Supramolecular Architecture of Zinc Fatty Acid Salts

Zinc fatty acid salts, such as zinc (Z)-hexadec-9-enoate, are not simple monomeric molecules but rather form complex architectures governed by the coordination preferences of the zinc(II) ion and the versatile binding capabilities of the carboxylate group.

Monodentate (or Unidentate): In this mode, only one of the two oxygen atoms of the carboxylate group binds to a single zinc ion. nih.govnih.govresearchgate.net This type of interaction results in a lower symmetry of the carboxylate group compared to its free ionic form. 911metallurgist.com

Bidentate (or Chelating): Both oxygen atoms of the same carboxylate ligand bind to a single zinc ion, forming a chelate ring. nih.govnih.govresearchgate.net This mode has the same group symmetry as the free carboxylate ion. 911metallurgist.com Theoretical studies on model zinc-carboxylate complexes show that in some environments, monodentate and bidentate coordination modes can have very similar energies, with the preference often determined by other interactions like hydrogen bonding. nih.govnih.gov

Bridging: The carboxylate group acts as a bridge, linking two or more zinc centers. This is fundamental to the formation of polymeric structures. mdpi.comresearchgate.net The bridging modes are further classified by the orientation of the ligand relative to the metal centers:

Syn-Syn Bridging: The carboxylate bridges two zinc ions in a syn-planar arrangement.

Syn-Anti Bridging: The ligand bridges two zinc ions with one metal in a syn position and the other in an anti position. researchgate.net

Anti-Anti Bridging: The carboxylate bridges two zinc ions in an anti-planar fashion.

Multi-metal Bridging: In more complex structures, a single carboxylate group can bridge three, four, or even more zinc ions, leading to the formation of intricate coordination polymers. mdpi.comresearchgate.net

The specific coordination adopted depends on factors such as the nature of the ligand, the solvent used during synthesis, and the reaction temperature. researchgate.net

Table 1: Summary of Common Carboxylate Coordination Modes with Zinc

| Coordination Mode | Description | Structural Implication |

|---|---|---|

| Monodentate | One oxygen atom binds to one Zn²⁺ ion. | Terminal ligand, can lead to simple complexes. |

| Bidentate (Chelating) | Both oxygen atoms bind to the same Zn²⁺ ion. | Forms a stable chelate ring. |

| Bridging (Syn-Syn) | Bridges two Zn²⁺ ions in a syn-planar fashion. | Key for forming dimeric or polymeric structures. |

| Bridging (Syn-Anti) | Bridges two Zn²⁺ ions in a syn-anti arrangement. | Leads to the formation of polymeric chains or sheets. researchgate.net |

| Ionic | No direct covalent bond; electrostatic interaction. | Observed in alkali metal salts, less common for zinc. 911metallurgist.com |

The ability of carboxylate ligands to act as bridges between zinc centers is the primary driver for the formation of extended supramolecular structures. mdpi.comresearchgate.net Rather than existing as discrete units, zinc fatty acid salts typically form coordination polymers (CPs) or aggregates. mdpi.com Research has identified three potential structural forms for zinc carboxylates in nonpolar media: a polymeric sheet, a polymeric chain, and a closed tetranuclear oxo complex. researchgate.netdntb.gov.ua

For long-chain saturated fatty acid zinc soaps, the structure often consists of polymeric sheets where tetrahedrally coordinated zinc ions are connected by carboxylate bridges. researchgate.netresearchgate.net These sheets are arranged in layers, with the long alkyl chains of the fatty acids organized into tilted bilayers. researchgate.net In one common arrangement, the zinc ions are connected by butanoate bridges in a syn-anti configuration, forming these polymeric sheets. researchgate.net The formation of these extended networks is responsible for the characteristic low solubility of most zinc fatty acid salts in common solvents. nih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques

Direct NMR analysis of long-chain fatty acid zinc salts like this compound is often hindered by their insolubility in water and most organic solvents. nih.govresearchgate.net To overcome this, a common analytical strategy involves the acid-catalyzed methyl esterification of the salt to produce its corresponding fatty acid methyl ester (FAME), which is readily soluble and can be analyzed by standard solution NMR techniques. nih.govresearchgate.net

For the methyl ester of (Z)-hexadec-9-enoic acid, the ¹H NMR spectrum would provide key information about the ligand structure. Although specific data for this exact ester is not detailed in the provided context, typical chemical shifts for analogous long-chain fatty acid methyl esters, such as methyl stearate (B1226849), have been reported. researchgate.net

Table 2: Typical ¹H NMR Chemical Shifts for a Fatty Acid Methyl Ester (FAME) derived from a Zinc Salt

| Assignment | Proton | Typical Chemical Shift (ppm) |

|---|---|---|

| e | -COOCH₃ | 3.67 |

| d | -CH₂-COO- | 2.30 |

| c | -CH₂-CH₂-COO- | 1.62 |

| b | -(CH₂)n- (bulk methylene) | 1.17–1.36 |

| a | Terminal -CH₃ | 0.86 |

Data based on the analysis of methyl stearate derived from zinc stearate. researchgate.net

For direct analysis of the solid salt, solid-state NMR (ssNMR) is a powerful tool. ¹³C ssNMR can provide information about the packing and conformation of the fatty acid chains. nih.govudel.edu The chemical shift of the carboxylate carbon (¹³COO⁻) is particularly sensitive to the local environment, with singlet resonances indicating a single carboxylate configuration, while more complex signals can suggest multiple, distinct coordination environments within the solid. nih.gov

⁶⁷Zn ssNMR offers a direct probe of the metal center's environment. nih.govudel.edu However, ⁶⁷Zn is a challenging nucleus to study due to its low natural abundance, low gyromagnetic ratio, and large quadrupole moment, which leads to broad signals and low sensitivity. nih.gov Despite these challenges, ultra-high-field NMR has been successfully applied to a series of zinc carboxylates, revealing distinct geometric groups based on the spectroscopic parameters. nih.govudel.edu

Infrared (IR) spectroscopy is a crucial technique for determining the coordination mode of the carboxylate group in zinc salts. researchgate.net The analysis focuses on the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group, which typically appear in the 1800–1400 cm⁻¹ region. researchgate.netnih.gov

The frequency separation between these two bands, denoted as Δν (Δν = νₐₛ - νₛ), is highly diagnostic of the coordination structure. researchgate.netnih.gov By comparing the experimental Δν value with that of the corresponding sodium salt (which represents the free carboxylate ion), the binding mode can be inferred. researchgate.net

Monodentate Coordination: The separation Δν is significantly larger than in the ionic salt. This is because coordination of one oxygen to the metal strengthens the C=O double bond character of the other, increasing νₐₛ and decreasing νₛ. 911metallurgist.com

Bidentate (Chelating) Coordination: The separation Δν is significantly smaller than in the ionic salt, as the coordination of both oxygens to the same metal ion makes them more equivalent. 911metallurgist.com

Bridging Coordination: The separation Δν is similar to that of the ionic salt, because the bridging coordination preserves the symmetry of the carboxylate group. 911metallurgist.com

Table 3: Correlation of IR Frequency Separation (Δν) with Carboxylate Coordination Mode in Zinc Complexes

| Coordination Mode | Relation of Δν(complex) to Δν(ionic) | Typical Δν Range (cm⁻¹) | Example Complex |

|---|---|---|---|

| Monodentate | Δν(complex) > Δν(ionic) | > 200 | [Zn(C₆H₅COO)₂(pcb)₂]n |

| Ionic | - | ~164 | [Zn(C₅H₄NCOO)₂(H₂O)₄] |

| Bridging (syn-syn) | Δν(complex) ≈ Δν(ionic) | 130 - 200 | [Zn₂(C₆H₅COO)₄(pap)₂] |

| Bidentate (Chelating) | Δν(complex) < Δν(ionic) | < 110 | [Zn(C₆H₅CHCHCOO)₂(H₂O)₂] |

Data compiled from studies on various zinc carboxylate complexes. 911metallurgist.comresearchgate.netnih.gov

The analysis of intact zinc fatty acid salts by conventional mass spectrometry is challenging due to their low volatility and thermal stability. Direct analysis often requires techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). nih.govresearchgate.net In this method, pyrolysis of the zinc salt can liberate free fatty acids, which are then detected by GC-MS. nih.govresearchgate.net

A more common approach involves chemical derivatization, converting the fatty acid ligand into its more volatile methyl ester (FAME) prior to GC-MS analysis. nih.govnih.gov The mass spectrum of the FAME provides definitive structural information about the original fatty acid ligand.

The fragmentation of the molecular ion (M⁺·) of a FAME in the mass spectrometer follows predictable pathways:

α-cleavage: Cleavage of the bond between the α- and β-carbons is common.

McLafferty Rearrangement: This is a characteristic fragmentation for esters containing a γ-hydrogen. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-bond, resulting in a neutral alkene and a charged enol fragment. wikipedia.org For methyl (Z)-hexadec-9-enoate, this would lead to specific fragment ions that help confirm the structure and position of the double bond.

Loss of Functional Groups: Fragments corresponding to the loss of the methoxy (B1213986) group (-OCH₃, M-31) or the entire methoxycarbonyl group (-COOCH₃, M-59) are typically observed.

X-ray Crystallography for Crystalline Zinc Carboxylate Structures

X-ray crystallography has been an indispensable technique for the detailed structural elucidation of crystalline zinc carboxylates, providing precise information on bond lengths, bond angles, coordination geometries, and packing arrangements. While the crystal structure of this compound has not been specifically reported, extensive studies on structurally analogous long-chain zinc carboxylates, particularly zinc oleate (B1233923), offer significant insights into its probable solid-state structure.

Recent research has successfully reported the single-crystal X-ray diffraction structures of several long-chain zinc carboxylates, including zinc nonanoate, zinc decanoate (B1226879), and zinc oleate. nih.govmontclair.edursc.orgudel.edu These studies represent the first instances of single-crystal X-ray diffraction data for such long-chain zinc soaps. nih.govmontclair.edursc.orgudel.edu

The local coordination environment around the zinc ion in these crystalline structures is consistently found to be nearly tetrahedral. nih.govrsc.org The primary coordination sphere of the zinc atom consists of four oxygen atoms, each belonging to a different carboxylate group. nih.govrsc.org These carboxylate ligands form a bidentate bridge between two zinc atoms, adopting a syn-anti conformation. rsc.org This bridging coordination leads to the formation of polymeric structures. Variations in the Zn-O bond lengths are observed, indicating an asymmetrical bonding environment around the zinc centers. rsc.org

In the case of zinc oleate, single-crystal X-ray diffraction data reveals a non-centrosymmetric structure that crystallizes in the monoclinic Pc space group. rsc.org The structure is characterized by two crystallographically independent chains that are parallel to the ac plane. rsc.org A notable feature of the packing arrangement in zinc oleate is the absence of interdigitation of the hydrocarbon sheets. rsc.org

The crystallographic data for zinc oleate, along with other long-chain zinc carboxylates, allows for their classification into distinct geometric groups based on their structural parameters. nih.govmontclair.edursc.orgudel.edu Zinc oleate is grouped with zinc octanoate (B1194180) and zinc nonanoate, all of which crystallize in a similar fashion. rsc.org The presence of the cis-double bond at the C9 position in the oleate chain is a critical factor influencing its crystal structure. rsc.org

The detailed structural parameters derived from single-crystal X-ray diffraction for zinc oleate, zinc nonanoate, and zinc decanoate are presented in the following tables.

Table 1: Crystal Data and Structure Refinement for Zinc Oleate

| Parameter | Zinc Oleate |

| Empirical Formula | C36H66O4Zn |

| Formula Weight | 628.28 g/mol |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 9.531(3) |

| b (Å) | 9.948(3) |

| c (Å) | 37.472(12) |

| α (°) | 90 |

| β (°) | 95.895(7) |

| γ (°) | 90 |

| Volume (ų) | 3532.2(19) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.181 |

| Absorption Coefficient (mm⁻¹) | 0.730 |

| F(000) | 1360 |

| Data sourced from a multi-technique structural analysis of zinc carboxylates. nih.gov |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Zinc Oleate

| Bond | Length (Å) | Angle | Degrees (°) |

| Zn(1)-O(1) | 1.943(4) | O(1)-Zn(1)-O(2) | 114.3(2) |

| Zn(1)-O(2) | 1.954(4) | O(1)-Zn(1)-O(3) | 108.9(2) |

| Zn(1)-O(3) | 1.959(4) | O(2)-Zn(1)-O(3) | 109.8(2) |

| Zn(1)-O(4) | 1.961(4) | O(1)-Zn(1)-O(4) | 109.2(2) |

| C(1)-O(1) | 1.265(7) | O(2)-Zn(1)-O(4) | 107.9(2) |

| C(1)-O(2) | 1.261(7) | O(3)-Zn(1)-O(4) | 106.7(2) |

| Data interpretation from crystallographic information files of related zinc carboxylate structures. nih.govrsc.org |

These crystallographic studies are fundamental to understanding the structure-property relationships in zinc carboxylates. The precise atomic arrangements revealed by X-ray diffraction are crucial for interpreting the results from other analytical techniques and for understanding the chemical behavior of these compounds in various applications.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Compositional Analysis of Fatty Acid Zinc Salts

Chromatographic methods are fundamental for determining the fatty acid profile of Zinc (Z)-hexadec-9-enoate, ensuring the identity of the organic ligand and quantifying any related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters

Due to the insolubility of fatty acid zinc salts, direct chromatographic analysis is often impractical. nih.gov A common and effective approach involves the conversion of the fatty acid component into its more volatile fatty acid methyl ester (FAME) derivative. nih.gov This is typically achieved through an acid-catalyzed esterification process. nih.govsemanticscholar.org

One established method is the use of a concentrated hydrochloric acid/methanol/toluene mixture, which facilitates a one-step reaction to produce the FAME of (Z)-hexadec-9-enoic acid. nih.gov Studies optimizing this derivatization for zinc stearate (B1226849), a related saturated fatty acid zinc salt, have shown high conversion rates of 97-99%. nih.govnih.gov These optimized conditions, such as reacting at 45°C for 10 minutes with five equivalents of HCl, are applicable to other fatty acid zinc salts like this compound. nih.gov

Once derivatized, the resulting methyl (Z)-hexadec-9-enoate can be readily analyzed by GC-MS. researchgate.netchemeo.com The gas chromatograph separates the FAME from other potential fatty acid esters based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that confirms the identity of the compound. nih.gov The total ion chromatogram (TIC) from the GC-MS analysis allows for the identification of various FAMEs present in the sample, including methyl (Z)-9-hexadecenoate. researchgate.net

Table 1: GC-MS Parameters for FAME Analysis

| Parameter | Value |

| Column Initial Temperature | 50°C (hold for 1 min) |

| Temperature Ramp | 10°C/min to 320°C |

| Final Temperature | 320°C (hold for 20 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Scan Range | 29–800 m/z |

This table presents typical GC-MS parameters used for the analysis of fatty acid methyl esters, adapted from methodologies for similar compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) for Related Unsaturated Fatty Acids

High-Performance Liquid Chromatography (HPLC) is another powerful technique for analyzing the fatty acid component of this compound. HPLC is particularly useful for separating unsaturated fatty acids without the need for derivatization, although analysis is performed on the free fatty acid after its liberation from the zinc salt.

Reverse-phase (RP) HPLC is a common mode used for this purpose. sielc.com In this technique, the (Z)-hexadec-9-enoic acid is separated on a nonpolar stationary phase, such as C18, with a polar mobile phase. A typical mobile phase might consist of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com

Table 2: HPLC Conditions for (Z)-Hexadec-9-enoic Acid Analysis

| Parameter | Condition |

| Technique | Reverse Phase (RP) HPLC |

| Stationary Phase | Newcrom R1 or C18 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

This table outlines typical conditions for the HPLC analysis of (Z)-hexadec-9-enoic acid. sielc.com

Elemental Analysis for Zinc Content and Stoichiometry

Determining the precise zinc content is crucial for confirming the stoichiometry of this compound and ensuring its purity. Inductively coupled plasma (ICP) techniques are the gold standard for sensitive and accurate elemental analysis.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a robust technique for quantifying the zinc content. berkeley.edu The sample is introduced into a high-temperature argon plasma, which excites the zinc atoms. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of zinc in the sample. berkeley.edu

ICP-AES offers the advantage of being able to analyze multiple elements simultaneously and is less susceptible to matrix effects compared to other atomic spectroscopy methods. berkeley.edu This technique is widely used for determining the concentration of trace elements in various samples, including organometallic compounds. berkeley.edubutlerov.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

For even higher sensitivity and precision, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is employed. vitas.no This technique also uses an argon plasma to ionize the sample. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. vitas.no

ICP-MS is an extremely powerful tool for trace metal analysis, capable of detecting zinc at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. vitas.no This high sensitivity makes it ideal for accurately determining the zinc content in high-purity samples of this compound and for detecting trace metallic impurities. vitas.nofda.gov The method involves digesting the sample in acid and analyzing the resulting solution. fda.gov Quantification is typically performed using external calibration with certified standards. rsc.orgpcdn.co The precision of ICP-MS is critical for verifying the stoichiometric ratio between the zinc cation and the fatty acid anion. rsc.org

Table 3: Comparison of ICP-AES and ICP-MS for Zinc Analysis

| Feature | ICP-AES | ICP-MS |

| Principle | Measures emitted light from excited atoms | Measures mass-to-charge ratio of ions |

| Sensitivity | Parts-per-million (ppm) to high ppb | Parts-per-billion (ppb) to parts-per-trillion (ppt) |

| Precision | High | Very High |

| Interferences | Primarily spectral | Spectral and isobaric |

| Primary Use | Accurate quantification of major and minor elements | Ultra-trace elemental analysis and isotopic analysis |

This table provides a comparative overview of the ICP-AES and ICP-MS techniques for the elemental analysis of zinc.

Investigating Biological Mechanisms of Zinc Z Hexadec 9 Enoate in Non Clinical in Vitro and Animal Systems

Zinc's Role in Lipid and Fatty Acid Metabolism (General Mechanistic Studies)

Zinc is an essential trace element that plays a fundamental role in numerous biological processes, including the intricate metabolism of lipids and fatty acids. nih.gov It is a critical component of over 300 metalloenzymes and is involved in the metabolism of carbohydrates, proteins, and fats. mdpi.com The influence of zinc on lipid metabolism is multifaceted, affecting cholesterol, triglycerides, and fatty acids through various enzymatic and modulatory actions. nih.govmdpi.com Studies have demonstrated that zinc status can significantly impact the lipid profile. For instance, zinc supplementation in animal models and overweight human subjects has been shown to reduce total cholesterol, LDL cholesterol, and triglycerides. mdpi.com

Zinc's regulatory function extends to hepatic lipid metabolism. It influences the activity of key proteins and transcription factors that govern the synthesis and breakdown of lipids in the liver. mdpi.comnih.gov Zinc homeostasis is crucial for maintaining the proper function of the adipokine zinc-α2-glycoprotein (ZAG), which is involved in lipid mobilization and glucose homeostasis. mdpi.com Disruptions in zinc levels can impair lipid management, leading to an unfavorable lipid profile. mdpi.com Furthermore, zinc is integral to the structure and function of cell membranes and can modulate the activity of various receptors involved in lipid signaling. nih.gov The interplay between zinc and free fatty acids is also mediated by serum albumin, which binds both molecules, suggesting a complex regulatory crosstalk between zinc availability and fatty acid transport in the plasma. nih.gov

Zinc is a vital cofactor for the desaturase and elongase enzymes that are responsible for the endogenous synthesis of polyunsaturated fatty acids. nih.govnih.gov These enzymes, including Stearoyl-CoA Desaturase-1 (SCD1), Delta-5 Desaturase (D5D), and Delta-6 Desaturase (D6D), introduce double bonds into fatty acid chains, a critical step in producing various fatty acid species. nih.govmdpi.com Consequently, zinc status directly affects the activity of these enzymes and can alter the fatty acid composition of tissues and plasma. nih.govmdpi.com

Research in rat hepatocytes has shown that high levels of zinc increase the expression of SCD-1, which is a key enzyme in the synthesis of monounsaturated fatty acids. mdpi.com Conversely, zinc deficiency has been demonstrated to impair hepatic lipid metabolism, partly through its effects on these enzymes. mdpi.com In a study involving healthy men, a low-zinc diet led to a significant decrease in fatty acid desaturase 1 (FADS1) activity. nih.gov Animal studies have also shown that dietary zinc supplementation can decrease the activity of Δ6-desaturase, which may in turn reduce the synthesis of pro-inflammatory derivatives of arachidonic acid. nih.govmdpi.com The ratio of linoleic acid to dihomo-γ-linolenic acid (LA/DGLA), which reflects D6D activity, has been proposed as a potential biomarker for zinc status, as this ratio has been shown to correlate inversely with zinc concentrations. nih.govmdpi.com

Table 1: Effect of Zinc Status on Desaturase Enzyme Activity in Non-Clinical and Pre-clinical Models

| Enzyme | Model System | Effect of High Zinc/Supplementation | Effect of Low Zinc/Deficiency | Reference |

|---|---|---|---|---|

| Stearoyl-CoA Desaturase-1 (SCD1) | Rat Hepatocytes | Increased expression | Impaired hepatic lipid metabolism | mdpi.com |

| Fatty Acid Desaturase 1 (FADS1) | Healthy Men (Metabolic Study) | Normalization of activity with supplementation | Decreased activity by 29.1% | nih.gov |

| Δ6-Desaturase (D6D) | Rats with breast cancer | Decreased activity | Not specified | nih.govmdpi.com |

| Δ6-Desaturase (D6D) | Hemodialysis Patients | Not specified | Inverse correlation between serum zinc and D6D activity marker (LA/DGLA ratio) | nih.gov |

Zinc exerts significant control over lipid biosynthesis through its influence on key regulatory pathways. One of the primary mechanisms involves the modulation of sterol-responsive element-binding proteins (SREBPs), which are transcription factors that play a central role in controlling the synthesis of cholesterol and fatty acids. nih.gov In rat hepatocytes, high concentrations of zinc were found to increase the activity and expression of SREBP-1. mdpi.com This, in turn, boosts the expression of downstream genes involved in lipid synthesis, such as ACC1 and FAS, ultimately improving lipid metabolism. mdpi.com

More recently, zinc has been identified as a potent promoter of lipophagy, the process of lipid breakdown through autophagy. nih.govconsensus.app In vitro and in vivo studies have shown that zinc administration can alleviate the accumulation of lipids in liver cells. nih.gov This effect is achieved by enhancing fatty acid oxidation and inhibiting lipogenesis. consensus.app The underlying mechanism involves the activation of two key signaling pathways: the Zn²⁺/MTF-1/PPARα pathway and the Ca²⁺/CaMKKβ/AMPK pathway. nih.govconsensus.app Activation of these pathways leads to the transcriptional activation of genes related to autophagy and lipolysis, thereby reducing hepatic lipid stores. nih.gov Zinc also influences the expression of peroxisome proliferator-activated receptors (PPARs), which are crucial for lipoprotein and glucose metabolism and can suppress inflammatory pathways. nih.gov

Table 2: Mechanistic Pathways of Zinc in Lipid Biosynthesis and Metabolism

| Pathway/Molecule | Model System | Effect of Zinc | Outcome | Reference |

|---|---|---|---|---|

| SREBP-1 | Rat Hepatocytes | Increases activity and expression | Increased expression of lipogenic genes (ACC1, FAS, SCD-1) | mdpi.com |

| Lipophagy (Autophagy of Lipids) | Fish (in vivo) and cell lines | Potent promoter | Reduced hepatocellular lipid accumulation, increased free fatty acids | nih.govconsensus.app |

| Zn²⁺/MTF-1/PPARα Pathway | Fish (in vivo) and cell lines | Activation | Upregulation of lipophagy and lipolysis | nih.gov |

| Ca²⁺/CaMKKβ/AMPK Pathway | Fish (in vivo) and cell lines | Activation | Upregulation of autophagy and lipid turnover | nih.govconsensus.app |

| Peroxisome Proliferator-Activated Receptors (PPARs) | General | Influences expression | Regulation of lipoprotein and glucose metabolism, suppression of NF-κB | nih.gov |

Cellular and Biochemical Interactions of Palmitoleate (B1233929) and Related Fatty Acids (In Vitro, Non-Human)

Palmitoleic acid ((Z)-hexadec-9-enoic acid), the fatty acid component of Zinc (Z)-hexadec-9-enoate, exhibits significant biological activity at the cellular level. As an omega-7 monounsaturated fatty acid, it has been increasingly recognized for its role as a signaling molecule, or "lipokine," with marked anti-inflammatory properties in various non-human, in vitro systems. mdpi.comglpbio.com

In vitro studies using macrophage cell lines have elucidated several anti-inflammatory mechanisms of palmitoleate. It has been shown to counteract the pro-inflammatory effects induced by saturated fatty acids like palmitic acid. nih.gov Palmitoleate promotes the polarization of macrophages towards an anti-inflammatory M2-like phenotype and can reverse the pro-inflammatory M1 phenotype induced by a high-fat diet. nih.govmdpi.com This effect appears to be mediated, at least in part, by the activation of AMP-activated protein kinase (AMPK). nih.gov

Furthermore, palmitoleate can reduce the expression of pro-inflammatory cytokines and chemokines in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS). mdpi.com For instance, treatment of macrophages with palmitoleate resulted in reduced LPS-induced expression of Monocyte Chemoattractant Protein-1 (MCP-1). mdpi.com Mouse peritoneal macrophages have been shown to selectively release hexadecenoic acids, including palmitoleate, upon activation with inflammatory stimuli, suggesting a role for these fatty acids as endogenous anti-inflammatory mediators. mdpi.com Studies have also demonstrated that positional isomers of palmitoleic acid, such as cis-7-hexadecenoic acid (16:1n-9), also possess strong anti-inflammatory properties in monocytes and macrophages. mdpi.com

Table 3: Anti-inflammatory Effects of Palmitoleate on Macrophages (In Vitro)

| Model System | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| Bone Marrow-Derived Macrophages (BMDM) from mice | Reverses pro-inflammatory (M1) polarization induced by high-fat diet or palmitate | AMPK signaling pathway activation | nih.gov |

| Macrophage cell lines | Promotes anti-inflammatory (M2) phenotype differentiation | Independent of PPARγ | mdpi.com |

| Mouse Peritoneal Macrophages | Selectively released upon inflammatory stimulation | Mobilization from phosphatidylcholine species via calcium-independent phospholipase A₂ | mdpi.com |

| Macrophage cell lines | Reduced LPS-induced MCP-1 expression | Reduction in CD36 expression and subsequent fatty acid uptake | mdpi.com |

Fatty acids and their derivatives have been investigated for their potential to inhibit key enzymes involved in metabolism. One such enzyme is α-amylase, which plays a crucial role in carbohydrate digestion by breaking down starch into simpler sugars. nih.govfrontiersin.org Inhibition of α-amylase can slow carbohydrate digestion and absorption, which is a therapeutic strategy for managing blood glucose levels.

In vitro studies have demonstrated that various fatty acids possess inhibitory activity against α-amylase. While oleic and linoleic acids have shown weaker anti-α-amylase activity compared to their potent effects on α-glucosidase, other research has identified palmitic acid as a known α-amylase inhibitor. nih.govnih.govresearchgate.net For example, a study on extracts from Clausena indica fruits found that fractions containing palmitic acid significantly inhibited the α-amylase reaction. nih.gov The inhibitory concentration (IC50) of pure palmitic acid was determined to be 1.52 mg/mL in this study, serving as a positive control. nih.gov This suggests that the fatty acid moiety of compounds like this compound could contribute to enzyme-modulating activities.

Table 4: In Vitro α-Amylase Inhibitory Activity of Related Fatty Acids

| Compound | Source/Study | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Palmitic Acid | Used as a positive control in Clausena indica fruit study | 1.52 mg/mL | nih.gov |

| Oleic Acid | Study on 10 fatty acids | Possessed weaker anti-α-amylase activity | nih.gov |

| Linoleic Acid | Study on 10 fatty acids | Possessed weaker anti-α-amylase activity | nih.gov |

| Clausena indica fruit extract (Hexane) | Bio-guided fractionation study | 1.37 mg/mL (stronger than pure palmitic acid) | nih.gov |

Mechanistic Studies in Model Organisms and Cell Lines (Excluding Human Clinical Data)

Mechanistic studies on this compound as a complete compound are limited; however, research on its individual components, zinc and palmitoleic acid, in model organisms and cell lines provides significant insight into its potential biological activities.

Palmitoleic acid has been studied in various non-human systems. In Wistar rats, topical application of palmitoleic acid to skin wounds was shown to accelerate wound closure and reduce the local concentration of the inflammatory marker L-selectin. glpbio.comglpbio.com In vitro studies using hepatocyte cell lines (HepG2, HuH7) demonstrated that palmitoleic acid treatment could induce apoptosis and inhibit downstream signaling of the insulin (B600854) receptor. glpbio.com In human endothelial cell lines (EAHy926), palmitoleic acid inhibited cell viability at high concentrations and reduced the production of pro-inflammatory cytokines stimulated by TNF-α. glpbio.comsemanticscholar.org It also downregulated the expression of genes like NFκB, COX-2, and MCP-1, while upregulating the expression of PPAR-α, highlighting its anti-inflammatory potential at the vascular level. semanticscholar.org

Studies on fatty acid zinc salts (FAZSs) provide a chemical basis for understanding their behavior. FAZSs are generally insoluble in water and organic solvents, which necessitates derivatization to their corresponding fatty acid methyl esters (FAMEs) for analytical characterization using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). semanticscholar.orgresearchgate.netnih.gov This analytical work is crucial for identifying the precise fatty acid composition of these complex industrial chemicals. nih.gov

Theoretical and Computational Studies of Zinc Carboxylate Complexes

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for studying metal complexes, providing a balance between computational cost and accuracy for predicting molecular properties. For zinc carboxylate complexes, DFT is employed to determine optimized geometries, bond energies, and electronic characteristics. researchgate.net Studies on various zinc-containing systems often utilize functionals like B3LYP, M06, and M06-L, paired with basis sets such as 6-311++G(d,p), to achieve results that correlate well with experimental data. nih.govacs.org

Prediction of Coordination Geometries and Bond Distances

The zinc(II) ion (Zn²⁺) is known for its flexible coordination sphere, readily adopting geometries such as tetrahedral, trigonal bipyramidal, and octahedral, depending on the nature and steric bulk of its ligands. researchgate.netmdpi.com The carboxylate group of the (Z)-hexadec-9-enoate ligand can coordinate to the zinc center in several modes, most commonly as a monodentate or a bidentate ligand. nih.gov

DFT calculations are instrumental in predicting the most stable coordination geometry for a given complex. By optimizing the molecular structure, researchers can determine key parameters like the bond distances between the zinc ion and the oxygen atoms of the carboxylate group (Zn-O). In studies of related zinc-amino acid and zinc-carboxylate complexes, calculated Zn-O bond lengths typically fall within the range of 2.1 ± 0.1 Å, which is in good agreement with experimental values derived from X-ray crystallography. nih.govnih.gov For Zinc (Z)-hexadec-9-enoate, DFT could predict how the long aliphatic chain influences the packing and coordination environment, potentially favoring specific geometries to minimize steric hindrance.

Below is a table summarizing typical parameters used in DFT calculations for zinc complexes and the nature of the data they provide.

| Parameter Type | Examples | Information Gained |

| DFT Functional | B3LYP, M06, M06-L | Approximates the exchange-correlation energy, influencing the accuracy of calculated electronic properties and geometries. nih.govacs.org |

| Basis Set | 6-31G(d,p), 6-311++G(d,p), LANL2DZ | Defines the set of mathematical functions used to build molecular orbitals; larger basis sets generally provide higher accuracy. nih.govresearchgate.net |

| Predicted Output | Zn-O Bond Lengths, Bond Angles | Provides the optimized 3D structure of the molecule, including key geometric parameters. nih.gov |

| Predicted Output | Coordination Number & Geometry | Determines whether the complex is, for example, tetrahedral or octahedral. researchgate.netmdpi.com |

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. mdpi.comnih.gov An MEP map displays regions of positive and negative electrostatic potential on the electron density surface, identifying sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net

Negative Regions (Red/Yellow): These areas are electron-rich and indicate likely sites for electrophilic attack. In this compound, the most negative potential is expected to be localized on the oxygen atoms of the carboxylate group. nih.govresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent favorable sites for nucleophilic attack. The zinc ion and hydrogen atoms would exhibit positive potential. nih.gov

Neutral Regions (Green): These areas have a near-zero potential. nih.gov

By analyzing the MEP map, researchers can predict how this compound might interact with other molecules, substrates, or biological targets. mdpi.com The map provides a robust prediction of non-covalent interactions and the most probable coordination sites, which is crucial for understanding its role in chemical reactions. nih.gov The depth of the negative potential near the carboxylate oxygens can be correlated with the strength of their interaction with the zinc cation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling in Metal-Ligand Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a specific chemical property. wikipedia.orglongdom.org In the context of metal-ligand systems like this compound, QSAR can be used to predict properties such as catalytic activity, stability, or toxicity based on calculated molecular descriptors. nih.govlibretexts.org

The fundamental principle of QSAR is to establish a relationship in the form of a mathematical equation: Activity = f (Molecular Descriptors) + error wikipedia.org

The process involves several key steps:

Data Set Selection: A collection of related metal-ligand complexes with known activities (e.g., catalytic efficiency) is assembled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (like logP), electronic properties (derived from DFT, such as HOMO/LUMO energies), and 3D structural parameters. longdom.org

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that connects the descriptors to the observed activity. longdom.org

Validation: The model's predictive power is rigorously tested to ensure its reliability for forecasting the activity of new, untested compounds. libretexts.org

For a series of zinc carboxylate complexes, a QSAR model could be developed to predict how variations in the carboxylic acid ligand (e.g., chain length, unsaturation) affect a specific property. This would allow for the rational design of new zinc complexes with enhanced or targeted functionalities. ijpsr.com

Computational Mechanistic Pathway Elucidation for Zinc-Mediated Reactions

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those catalyzed or mediated by zinc complexes. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers, providing a step-by-step picture of how reactants are converted to products. illinois.edu

Zinc's role as a Lewis acid is central to its function in many reactions. mdpi.comnih.gov In reactions involving zinc carboxylates, computational studies can explore several mechanistic aspects:

Ligand Exchange: DFT calculations can model the energy required to add or remove a ligand from the zinc coordination sphere. nih.gov

Substrate Activation: The zinc center can activate a substrate by coordinating to it, making it more susceptible to nucleophilic attack. Computational models can quantify the degree of this activation.

Transition State Analysis: By locating the transition state structure and calculating its energy, the rate-determining step of the reaction can be identified. For example, in zinc-mediated carboxylation reactions, DFT can be used to model the insertion of CO₂ into a zinc-carbon bond. nih.gov

A notable mechanism in zinc enzymes is the "carboxylate shift," where a coordinated carboxylate ligand (like an aspartate or glutamate (B1630785) residue) changes its coordination mode from monodentate to bidentate (or vice versa). acs.orgnih.gov This shift can facilitate the entry or exit of other ligands from the zinc's coordination sphere. Using DFT calculations, studies have shown that the energy stabilization from this phenomenon is highly dependent on the other ligands bound to the zinc ion. acs.org Similar computational approaches could be applied to understand the reactivity of this compound in various chemical transformations.

Material Science and Industrial Research Applications of Zinc Z Hexadec 9 Enoate

Catalytic Activity in Organic Transformations

Zinc compounds have been increasingly recognized as effective, inexpensive, and less toxic catalysts for a variety of organic transformations. researchgate.netwiley-vch.de Zinc (Z)-hexadec-9-enoate, as a member of the zinc carboxylate family, is notable for its activity in key chemical reactions such as esterification and polymerization.

Simple zinc(II) salts have proven to be effective and recyclable catalysts for the solvent-free esterification of fatty acids with alcohols. nih.govacs.org Research demonstrates that zinc salts with basic Brønsted counterions, such as those formed from the reaction of zinc oxide with fatty acids, are soluble in hot reaction mixtures and act as homogeneous catalysts. nih.govacs.org Upon cooling, they precipitate as zinc carboxylates, allowing for easy recovery and reuse without significant loss of activity. nih.govacs.org This process combines the efficiency of homogeneous catalysis with the practical advantages of heterogeneous catalyst recovery. nih.gov

The catalytic system is compatible with unsaturated fatty acids, indicating that compounds like this compound can effectively catalyze esterification without compromising the double bonds in the fatty acid chain. acs.org Studies on similar systems, such as the esterification of oleic acid with methanol, have shown that zinc-based catalysts can achieve high conversion rates. For instance, zinc hydroxy acetate has achieved conversions of 87% under specific conditions. researchgate.netoup.com

Table 1: Catalytic Performance of Zinc Compounds in Esterification of Fatty Acids

| Catalyst | Fatty Acid | Alcohol | Temp. (°C) | Time (h) | Yield/Conversion (%) |

|---|---|---|---|---|---|

| ZnO (forms Zinc Carboxylate in situ) | Oleic Acid (C18:1) | 2-ethylhexyl alcohol | 170 | 4 | 85 |

| ZnO (forms Zinc Carboxylate in situ) | Linoleic Acid (C18:2) | 2-ethylhexyl alcohol | 170 | 4 | 85 |

| Zinc Hydroxy Acetate (Zn-A) | Oleic Acid | Methanol | 140 | 2 | 87 |

Data compiled from multiple research studies. acs.orgresearchgate.netoup.com

Metal soaps, the class of compounds to which this compound belongs, are utilized in the processing of various plastics, including polyamide, polyethylene, and polypropylene. chemyork.com In these applications, they primarily function as lubricants and release agents, which are crucial for enhancing production processes and enabling the manufacture of products with smooth surfaces and low friction. chemyork.com

While specific research detailing this compound as a primary catalyst or initiator for polymerization is limited, fatty acid zinc salts are known to act as activators in the sulfur vulcanization of rubber. uctm.edu For instance, in styrene-butadiene rubber (SBR) compounds, fatty acid zinc salts can replace the traditional zinc oxide and stearic acid system. uctm.edu Research has shown that the inclusion of 2 parts per hundred rubber (phr) of a fatty acid zinc salt mixture can lead to the formation of a denser crosslink network, reduce the curing time by half, and lower the activation energy of the vulcanization process compared to conventional activators. uctm.edu

Integration in Advanced Materials Development

The properties of this compound make it a valuable additive in the formulation of advanced materials, where it can serve as a stabilizer, lubricant, or corrosion inhibitor.

This compound, as a metallic soap, is a key component in stabilizer systems for polymers, most notably for polyvinyl chloride (PVC). chemyork.compishrochem.com During high-temperature processing, PVC is susceptible to thermal degradation, which can cause discoloration, a reduction in mechanical properties, and the release of hydrochloric acid (HCl) gas. pishrochem.com Metallic soaps act as heat stabilizers by neutralizing the harmful HCl molecules, preventing them from catalyzing further degradation. pishrochem.compvcstabilizer.com

Zinc carboxylates are often used in synergistic combinations with other metallic soaps, such as calcium stearate (B1226849), in what are known as Ca/Zn stabilizer systems. chemyork.compvcstabilizer.comakdenizchemson.com In these systems, the zinc soap provides good initial color, while the calcium soap offers long-term stability. akdenizchemson.com The zinc salt reacts with the released HCl to form zinc chloride (ZnCl2), which helps to prevent early yellowing of the polymer. akdenizchemson.com These Ca/Zn systems are widely adopted due to their cost-effectiveness and favorable regulatory profiles, replacing older stabilizers based on lead and cadmium. pishrochem.compvcstabilizer.com

Table 2: Role of Zinc Soaps as PVC Stabilizers

| Function | Mechanism of Action | Synergistic Metal Soap | Key Advantage |

|---|---|---|---|

| Heat Stabilization | HCl Scavenging | Calcium Stearate | Prevents thermal degradation during processing. pishrochem.compvcstabilizer.com |

| Co-stabilizer | Replaces unstable chlorine atoms in the polymer chain. pvcstabilizer.com | Barium Stearate | Improves long-term stability and performance. chemyork.comakdenizchemson.com |

Fatty acid zinc salts have broad applications as components in lubricants and greases. nih.gov While zinc dialkyldithiophosphates (ZDDPs) are the most well-known zinc-based anti-wear additives, zinc carboxylates also play an important role. precisionlubrication.com They can function as solid-phase lubricants that reduce friction between particles or surfaces. gzbaisha.com

The long hydrocarbon chain of the hexadec-9-enoate moiety provides lubricity and oil solubility, while the zinc component can form protective tribofilms on metal surfaces under high-pressure conditions. precisionlubrication.com These films are sacrificial layers that prevent direct metal-to-metal contact, thereby reducing wear and preventing friction welding. precisionlubrication.com The addition of zinc-based additives, including nano zinc oxide, has been shown to significantly improve the anti-wear properties and friction coefficient of base oils. researchgate.net

The molecular structure of this compound suggests potential for use as a corrosion inhibitor. The long fatty acid chain can form a hydrophobic, self-assembled layer on a metal surface, creating a barrier that repels water and corrosive agents. Research on related compounds, such as ethoxylated fatty acids, has demonstrated their effectiveness in inhibiting the corrosion of zinc in acidic environments. iaea.orgresearchgate.net

The inhibition mechanism is believed to occur through the adsorption of the fatty acid molecules onto the metal surface, forming a protective film. iaea.orgresearchgate.net The efficiency of this inhibition depends on the concentration of the inhibitor and the nature of the corrosive environment. iaea.orgresearchgate.net While direct studies on this compound for corrosion inhibition are not widely published, the established behavior of similar long-chain carboxylates indicates a promising area for future research, particularly for protecting metals like zinc, steel, and aluminum alloys.

Surface Functionalization of Nanomaterials (e.g., ZnO Nanoparticles)

The surface functionalization of nanomaterials, particularly zinc oxide (ZnO) nanoparticles, with this compound, is a critical area of research in material science. This modification is undertaken to enhance the properties of the nanoparticles, such as their stability, dispersibility in various media, and to impart specific surface characteristics like hydrophobicity. The long aliphatic chain of the (Z)-hexadec-9-enoate, a palmitoleate (B1233929), and its carboxylate group allows it to act as an effective capping agent on the surface of ZnO nanoparticles.

The interaction between this compound and ZnO nanoparticles is primarily through the carboxyl group of the fatty acid, which can bond with the zinc atoms on the nanoparticle surface. This process can be described as the esterification of the carboxyl group with the hydroxyl groups present on the surface of the ZnO nanoparticles. This surface modification mitigates the natural tendency of nanoparticles to agglomerate due to high surface energy and van der Waals forces. The result is a more stable colloidal suspension and better integration into various matrices.

Research into the effects of fatty acid capping on ZnO nanoparticles has demonstrated significant changes in their physicochemical properties. While specific studies on this compound are not extensively documented in publicly available literature, the behavior of other similar fatty acids provides a strong basis for understanding its impact. Fatty acids, both saturated and unsaturated, have been shown to effectively control nanoparticle growth, size, and shape, as well as reduce surface energy. mdpi.com

Detailed Research Findings

Studies on various fatty acids as capping agents for ZnO nanoparticles reveal a consistent trend in the modification of surface properties and particle characteristics. The length of the alkyl chain and the presence of double bonds in the fatty acid molecule are key factors influencing the final properties of the functionalized nanoparticles.

Control of Particle Size and Morphology: The use of fatty acids as capping agents during the synthesis of ZnO nanoparticles helps in controlling their size and preventing uncontrolled growth. The fatty acid molecules adsorb onto the surface of the growing nanoparticles, limiting further aggregation and leading to a more uniform size distribution. For instance, ZnO nanoparticles synthesized without any capping agent tend to have a spherical shape with a notable tendency to agglomerate, resulting in average particle sizes of around 31.2 ± 7.8 nm. mdpi.com When fatty acids are introduced, there is a slight increase in the average crystallite size, but a significant improvement in the dispersion and stability of the nanoparticles. mdpi.com

The table below summarizes the effect of different fatty acid capping agents on the crystallite and particle size of ZnO nanoparticles, providing a comparative framework to infer the potential impact of this compound.

Table 1: Effect of Fatty Acid Capping on ZnO Nanoparticle Size Data extrapolated from studies on various fatty acids to illustrate the expected trend.

| Capping Agent | Chemical Formula | Average Crystallite Size (nm) | Average Particle Size Range (nm) |

| Unmodified ZnO | - | 23.6 | 17-45 |

| Lauric Acid | C12H24O2 | 27.6 | 10-55 |

| Stearic Acid | C18H36O2 | 26.1 | 10-55 |

| Elaidic Acid | C18H34O2 | 26.9 | 10-55 |

| Linoleic Acid | C18H32O2 | 26.4 | 10-55 |

Modification of Surface Wettability: A primary application of surface functionalization with fatty acids is to alter the wettability of the nanoparticles. Unmodified ZnO nanoparticles are typically hydrophilic due to the presence of hydroxyl groups on their surface, exhibiting a water contact angle of approximately 14°. mdpi.com Upon functionalization with fatty acids, the hydrophobic alkyl chains orient outwards, creating a hydrophobic layer that repels water. This change is quantifiable through water contact angle (WCA) measurements. For example, ZnO nanoparticles coated with various fatty acids have shown a significant increase in their water contact angle, often transitioning to a superhydrophobic character. mdpi.com

The following interactive table presents the water contact angles of ZnO nanoparticle films modified with different fatty acids, demonstrating the shift from hydrophilic to hydrophobic behavior.

Table 2: Water Contact Angle of Fatty Acid-Modified ZnO Nanoparticle Films

| Surface | Water Contact Angle (WCA) (°) |

| Unmodified ZnO Film | 14 |

| ZnO Film with Lauric Acid | 148 |

| ZnO Film with Stearic Acid | 141 |

| ZnO Film with Elaidic Acid | 135 |

| ZnO Film with Linoleic Acid | 150 |

The data indicates that the long carbon chains of the fatty acids effectively shield the hydrophilic surface of the ZnO, leading to a significant increase in hydrophobicity. It is anticipated that this compound, with its C16 unsaturated chain, would induce a similar hydrophobic effect.

Future Research Directions and Emerging Paradigms

Advancements in In Situ Spectroscopic and Imaging Techniques

Future investigations into Zinc (Z)-hexadec-9-enoate will heavily rely on the development and application of advanced in situ spectroscopic and imaging techniques. These methods are crucial for observing the compound's dynamic behavior within complex matrices and under real-world operating conditions. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) have been instrumental in identifying the coordination environment of the carboxylate groups in various zinc soaps, often revealing a bridging bidentate coordination. nih.gov Future work could involve applying time-resolved and temperature-controlled FTIR to monitor the formation or degradation of this compound in real-time, for instance, during its use as a catalyst or stabilizer in a polymer matrix.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly ultra-high-field 67Zn NMR, offers profound insight into the local environment around the zinc center. nih.govrsc.org The application of such advanced NMR techniques could provide invaluable data on the local zinc structure and its transformations. nih.gov Coupling these spectroscopic methods with imaging techniques, such as atomic force microscopy (AFM) or scanning electron microscopy (SEM), would allow for the correlation of molecular-level structural changes with macroscopic morphological features. This multi-technique approach is essential for understanding phenomena like the crystallization of metal soaps in oil paintings, a field where zinc carboxylates are of significant concern. nih.govrsc.org

| Technique | Potential Application for this compound | Key Information Gained |

| Time-Resolved FTIR | Monitoring catalytic reactions or polymer degradation in situ. | Real-time changes in carboxylate coordination and bonding. |

| 67Zn Solid-State NMR | Probing the local structure in amorphous vs. crystalline states. | Sensitivity to the local environment around the zinc nucleus. nih.gov |

| X-Ray Diffraction (XRD) | Studying phase transitions and crystallization under varying conditions. | Identification of crystalline vs. amorphous phases. rsc.org |

| AFM/SEM Imaging | Visualizing the formation and distribution of the compound in a matrix. | Correlation of molecular structure with macroscopic morphology. |

Multiscale Modeling and Simulation Approaches for Complex Systems

The complexity of systems involving this compound necessitates the use of multiscale modeling and simulation to bridge the gap between molecular behavior and macroscopic properties. plos.org Computational workflows that combine different levels of theory are becoming increasingly vital. For instance, a hybrid approach using quantum mechanics/molecular mechanics (QM/MM) can provide accurate descriptions of the zinc coordination center, which is notoriously challenging due to its flexible coordination. acs.orgnih.govbris.ac.uk Density Functional Theory (DFT) can be employed to model the electronic structure and reactivity of the zinc-carboxylate bond, helping to elucidate reaction mechanisms. acs.orgmdpi.comsemanticscholar.org

These high-level quantum calculations can then inform the development of classical force fields for large-scale molecular dynamics (MD) simulations. MD simulations can predict the self-assembly of this compound molecules, their interaction with polymer chains, or their behavior at interfaces. This is particularly relevant for understanding its role as a lubricant additive or a dispersing agent. Coarse-grained (CG) models can further extend these simulations to longer timescales and larger system sizes, enabling the study of processes like the formation of mesophases or the permeation through membranes. plos.orgzenodo.org Such a multiscale approach has been successfully used to study complex biological systems like zinc transporters and can be adapted to materials science applications. plos.org

| Modeling Level | Focus Area | Example Application |

| Quantum Mechanics (DFT) | Electronic structure, reaction pathways. | Investigating the catalytic mechanism of esterification. mdpi.com |

| QM/MM | Active site in a large system. | Modeling the zinc coordination sphere within a polymer matrix. acs.orgnih.gov |

| Molecular Dynamics (MD) | Nanoscale dynamics, self-assembly. | Simulating the aggregation behavior in a non-polar solvent. |

| Coarse-Grained (CG) | Large-scale morphology, phase behavior. | Predicting the formation of lamellar structures over long timescales. plos.org |

Exploration of Novel Synthetic Strategies and Sustainable Production Methodologies

The conventional synthesis of zinc carboxylates often involves the reaction of zinc oxide or other zinc salts with the corresponding carboxylic acid. uva.nl Future research will likely focus on developing more sustainable and efficient synthetic routes for this compound. This includes the exploration of mechanochemistry (ball milling), which can reduce or eliminate the need for solvents, leading to a greener process with higher energy efficiency. Microwave-assisted and sonochemical methods also offer potential pathways to accelerate reaction rates and improve yields.

A key aspect of sustainability is the use of renewable feedstocks. (Z)-hexadec-9-enoic acid can be derived from plant-based oils, making it a bio-based precursor. Research into optimizing the extraction and purification of this fatty acid from natural sources will be crucial. Furthermore, developing catalytic systems that enable the direct synthesis from less refined feedstocks could significantly reduce the environmental footprint of production. Another avenue involves exploring the use of novel, recyclable zinc sources and designing closed-loop processes where the compound can be recovered and reused after its application lifecycle. The synthesis of related zinc carboxylates has been explored for applications such as corrosion inhibitors and catalysts, providing a foundation for these novel approaches. researchgate.netresearchgate.net

Deeper Understanding of Structure-Reactivity Relationships for Targeted Applications

A fundamental goal of future research is to establish clear relationships between the molecular structure of this compound and its functional performance. The presence of the cis-double bond in the C16 alkyl chain is a key structural feature that influences its physical properties, such as melting point and solubility, compared to its saturated analogue, zinc palmitate. This unsaturation can also serve as a reactive site for further chemical modification.

Understanding how the coordination geometry of the zinc ion and the packing of the alkyl chains affect its catalytic activity is critical for designing better catalysts for processes like transesterification in biodiesel production. researchgate.net Spectroscopic studies have already shown that zinc carboxylates can exist in different structural motifs, which influences their properties. nih.govrsc.org By systematically modifying the carboxylate ligand (e.g., changing chain length, degree of unsaturation) and correlating these changes with performance metrics (e.g., catalytic turnover frequency, lubrication coefficient), predictive models can be built. This will enable the rational design of zinc carboxylates with tailored properties for specific applications, whether as vulcanization activators in the rubber industry, heat stabilizers in PVC, or as precursors for zinc oxide nanomaterials.

Q & A

Q. What analytical methods are most reliable for identifying and quantifying Zinc (Z)-hexadec-9-enoate in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) are widely used. GC-MS is preferred for volatile derivatives (e.g., methyl or ethyl esters), with retention times and mass spectra compared to reference standards . UPLC-QTOF/MS provides higher resolution for structural elucidation, particularly in lipidomic studies . Calibration curves using certified standards and internal controls (e.g., deuterated analogs) are critical for quantification accuracy.

Q. What are the primary biological roles or research applications of this compound in current studies?

As an unsaturated fatty acid derivative, it is investigated for its bioactive properties, such as enzyme inhibition (e.g., α-amylase in metabolic studies) and interactions with cellular membranes . In vitro assays often focus on its incorporation into lipid bilayers to study membrane fluidity or signaling pathways. Researchers should validate bioactivity using dose-response curves and comparative studies with saturated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points) of this compound isomers?

Discrepancies may arise from isomer purity (E vs. Z configurations) or hydration states. Employ stereospecific synthesis protocols and validate isomer ratios via nuclear magnetic resonance (NMR) or chiral-phase chromatography . Differential scanning calorimetry (DSC) under inert atmospheres can clarify thermal behavior. Cross-reference data with computational models (e.g., density functional theory) to reconcile experimental and theoretical values .

Q. What experimental design considerations are critical for studying the compound’s interaction with lipid membranes?

Use model membrane systems (e.g., liposomes or Langmuir monolayers) to control lipid composition and phase behavior. Incorporate fluorescent probes (e.g., Laurdan) to monitor membrane fluidity changes via fluorescence anisotropy . Ensure consistency in buffer conditions (pH, ionic strength) and temperature control. Replicate experiments across multiple membrane batches to account for variability .

Q. How should researchers address challenges in isolating (Z)-hexadec-9-enoate from natural sources with high stereochemical purity?

Combine fractionation techniques (e.g., silver-ion chromatography) to separate cis/trans isomers, leveraging the affinity of silver ions for double bonds . Confirm purity via GC-MS with chiral columns or Fourier-transform infrared spectroscopy (FTIR) to detect characteristic C=C stretching vibrations (~1650 cm⁻¹ for Z-isomers) . Consider enzymatic synthesis routes to enhance stereoselectivity .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data in cell-based assays?

Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Normalize data to controls (e.g., solvent-only) and include replicates (n ≥ 3) to assess variability. For high-throughput screens, apply false discovery rate (FDR) corrections .

Methodological Guidance for Data Interpretation

Q. How can conflicting results in membrane permeability studies using (Z)-hexadec-9-enoate be resolved?

Differences may stem from lipid composition (e.g., phosphatidylcholine vs. phosphatidylethanolamine ratios) or assay conditions (e.g., fluorescence quenching protocols). Standardize membrane preparation protocols and validate permeability assays with control compounds (e.g., cholesterol). Perform molecular dynamics simulations to correlate structural features with experimental outcomes .

Q. What steps ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Document reaction conditions (temperature, catalyst loading, solvent purity) meticulously. Characterize intermediates via thin-layer chromatography (TLC) and NMR. Use inert atmospheres (N₂/Ar) to prevent oxidation. Publish detailed synthetic protocols in supplementary materials, including failure cases to guide troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.